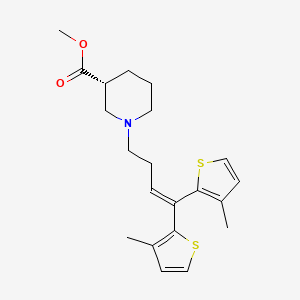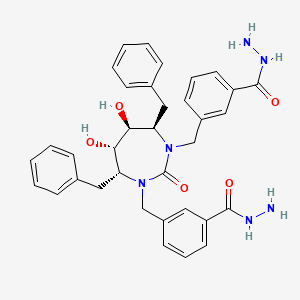
Benzoic acid, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis-, dihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis-, dihydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a diazepine ring, multiple hydroxyl groups, and benzoic acid moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Benzoic acid, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis-, dihydrazide involves several steps. One common synthetic route includes the following steps:
Formation of the diazepine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of hydroxyl groups: Hydroxylation reactions are carried out using specific reagents to introduce hydroxyl groups at desired positions.
Attachment of benzoic acid moieties: Benzoic acid derivatives are coupled to the diazepine ring through esterification or amidation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
Benzoic acid, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis-, dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis-, dihydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Compared to other similar compounds, Benzoic acid, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis-, dihydrazide stands out due to its unique structure and functional groups. Similar compounds include:
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different functional groups.
Diazepine derivatives: Compounds with similar diazepine rings but different substituents.
Hydrazide derivatives: Compounds with similar hydrazide groups but different core structures.
The uniqueness of this compound lies in its combination of these structural elements, providing distinct chemical and biological properties.
Propiedades
| 153183-55-2 | |
Fórmula molecular |
C35H38N6O5 |
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-[[3-(hydrazinecarbonyl)phenyl]methyl]-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]benzohydrazide |
InChI |
InChI=1S/C35H38N6O5/c36-38-33(44)27-15-7-13-25(17-27)21-40-29(19-23-9-3-1-4-10-23)31(42)32(43)30(20-24-11-5-2-6-12-24)41(35(40)46)22-26-14-8-16-28(18-26)34(45)39-37/h1-18,29-32,42-43H,19-22,36-37H2,(H,38,44)(H,39,45)/t29-,30-,31+,32+/m1/s1 |
Clave InChI |
AKSONJGXCNANNF-ZRTHHSRSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NN)CC4=CC(=CC=C4)C(=O)NN)CC5=CC=CC=C5)O)O |
SMILES canónico |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NN)CC4=CC(=CC=C4)C(=O)NN)CC5=CC=CC=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



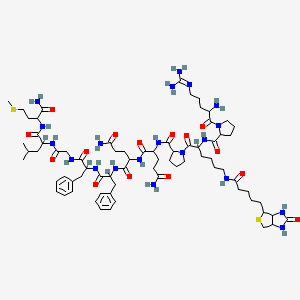

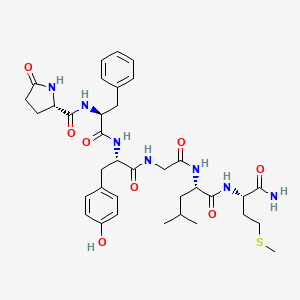
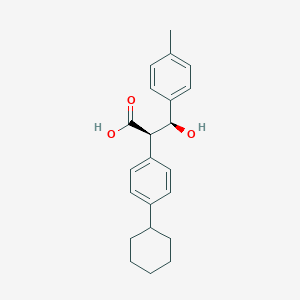

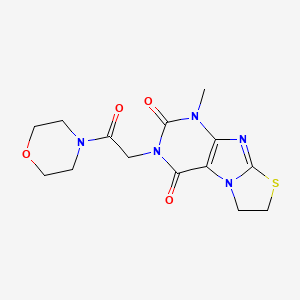

![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)


